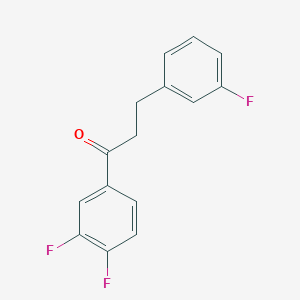

3',4'-Difluoro-3-(3-fluorophenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXITCYWNAIQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644553 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-69-6 | |

| Record name | 1-Propanone, 1-(3,4-difluorophenyl)-3-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone. As a trifluorinated propiophenone derivative, this compound holds potential as a versatile building block in medicinal chemistry and materials science, where fluorine substitution is a key strategy for modulating physicochemical and biological properties. This document synthesizes available data with established principles of organic chemistry to offer insights into its molecular structure, a plausible synthetic route, predicted spectroscopic characteristics, and expected reactivity profile. The causality behind experimental choices and the influence of the fluorine substituents on the molecule's properties are discussed in detail to provide a practical and scientifically rigorous resource for researchers.

Molecular Identity and Physicochemical Properties

This compound is a ketone featuring a propyl chain connecting a 3,4-difluorophenyl group and a 3-fluorophenyl group. The strategic placement of three fluorine atoms is expected to significantly influence its electronic properties, metabolic stability, and binding interactions in a biological context.

Chemical Structure and Identifiers

The fundamental identifiers for this compound are cataloged from established chemical databases.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 1-(3,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one | PubChem |

| CAS Number | 898767-69-6 | PubChem |

| Molecular Formula | C₁₅H₁₁F₃O | PubChem |

| Molecular Weight | 264.24 g/mol | PubChem |

| Canonical SMILES | C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)F | PubChem |

| InChI Key | KDXITCYWNAIQDX-UHFFFAOYSA-N | PubChem |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| XLogP3 | 3.8 | Indicates good lipophilicity, suggesting potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | The low TPSA suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 0 | Lacks hydrogen bond donating capability. |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | Can act as a hydrogen bond acceptor. |

| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility. |

Data sourced from PubChem computational models.

Synthesis and Mechanistic Considerations

A direct, documented synthesis of this compound is not currently available in peer-reviewed literature. However, a highly plausible and efficient synthetic route can be designed based on the well-established Friedel-Crafts acylation reaction. This approach is a cornerstone of aromatic ketone synthesis and is readily adaptable for this target molecule.

The proposed synthesis is a two-step process, beginning with the preparation of the acyl chloride precursor, followed by the Lewis acid-catalyzed acylation of 1,2-difluorobenzene.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes. The causality behind each step is explained to provide a deeper understanding of the process.

Part A: Synthesis of 3-(3-Fluorophenyl)propionyl chloride

-

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is essential for the subsequent Friedel-Crafts acylation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[1][2][3]

-

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-fluorophenyl)propanoic acid (1 equivalent).

-

Under a fume hood, slowly add thionyl chloride (SOCl₂, 1.5 equivalents).

-

Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-(3-fluorophenyl)propionyl chloride can be used directly in the next step or purified by vacuum distillation.

-

Part B: Friedel-Crafts Acylation

-

Rationale: This electrophilic aromatic substitution reaction introduces the acyl group onto the 1,2-difluorobenzene ring. Aluminum chloride (AlCl₃) is a strong Lewis acid that activates the acyl chloride, generating a highly electrophilic acylium ion.[4] The reaction is performed in an inert solvent to prevent side reactions.

-

Step-by-Step Methodology:

-

In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-(3-fluorophenyl)propionyl chloride (1 equivalent) in the same solvent to the AlCl₃ suspension.

-

After the addition, add 1,2-difluorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.

-

Predicted Spectroscopic Profile

The structural features of this compound will give rise to a unique spectroscopic signature. The following predictions are based on the analysis of its structure and data from similar fluorinated propiophenone derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Sources

3',4'-Difluoro-3-(3-fluorophenyl)propiophenone CAS number 898767-69-6

An In-depth Technical Guide to 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone (CAS 898767-69-6)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a trifluorinated aryl ketone of significant interest to the medicinal chemistry and drug discovery sectors. The strategic placement of fluorine atoms on both phenyl rings imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics. This document, intended for researchers and drug development professionals, details the compound's properties, a robust synthetic pathway with mechanistic insights, rigorous analytical protocols for quality control, and a discussion of its potential applications as a versatile building block for targeted therapies. As a Senior Application Scientist, my objective is to not only present data but to provide the rationale and field-proven context behind the methodologies, ensuring this guide serves as a practical and authoritative resource.

Introduction: A Molecule of Strategic Design

This compound, identified by CAS number 898767-69-6, belongs to the propiophenone class of compounds, which are recognized as important intermediates and structural motifs in pharmaceuticals.[1][] Its structure is distinguished by the presence of three fluorine atoms distributed across its two aromatic rings.

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and membrane permeability.[3] The difluorinated benzoyl group and the monofluorinated phenylpropyl side chain in this molecule create a unique electronic and conformational profile. Specifically, the electron-withdrawing nature of fluorine can modulate the reactivity of the ketone, a key functional group for further chemical elaboration or for direct interaction with biological targets.[4][5] Fluorinated ketones, for instance, are known to act as potent and selective inhibitors of serine and cysteine proteases, making this compound a compelling starting point for inhibitor design.[4][5]

This guide will deconstruct the synthesis, analysis, and potential utility of this valuable chemical entity.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical properties is critical for its application in research and development. The data below, primarily sourced from computational models, provides a foundational profile for this compound.[6]

| Property | Value | Source | Implication for Drug Development |

| IUPAC Name | 1-(3,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one | PubChem[6] | Unambiguous chemical identifier. |

| Molecular Formula | C₁₅H₁₁F₃O | PubChem[6] | Defines elemental composition. |

| Molecular Weight | 264.24 g/mol | PubChem[6] | Essential for stoichiometric calculations and assay development. |

| XLogP3-AA | 3.8 | PubChem[6] | Indicates high lipophilicity, suggesting good potential for membrane permeability. |

| Hydrogen Bond Donors | 0 | PubChem[6] | Lacks donor groups, influencing solubility and binding interactions. |

| Hydrogen Bond Acceptors | 4 (3x F, 1x O) | PubChem[6] | The ketone oxygen and fluorine atoms can act as acceptors in protein-ligand interactions. |

| Rotatable Bond Count | 4 | PubChem[6] | Provides conformational flexibility, which can be crucial for fitting into a binding pocket. |

| Topological Polar Surface Area | 17.1 Ų | PubChem[6] | Low TPSA is generally correlated with better cell penetration. |

Synthesis and Mechanistic Rationale

While specific literature on the synthesis of CAS 898767-69-6 is sparse, a logical and robust pathway can be designed based on established organic chemistry principles, namely the Friedel-Crafts acylation. This method is a cornerstone for forming carbon-carbon bonds to aromatic rings.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis involves the reaction of 3-(3-fluorophenyl)propanoyl chloride with 1,2-difluorobenzene in the presence of a Lewis acid catalyst.

Caption: Proposed Friedel-Crafts acylation synthesis pathway.

Step-by-Step Experimental Protocol

Materials:

-

1,2-Difluorobenzene (1.0 eq)

-

3-(3-fluorophenyl)propanoyl chloride (1.05 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen.

-

Catalyst Suspension: Anhydrous DCM is added to the flask, followed by the portion-wise addition of anhydrous AlCl₃ at 0°C (ice bath). The resulting suspension is stirred for 15 minutes.

-

Expert Insight: The use of anhydrous conditions is paramount. AlCl₃ is extremely hygroscopic, and any moisture will quench the catalyst, halting the reaction. Adding it portion-wise to the solvent helps manage the initial exotherm.

-

-

Reactant Addition: A solution of 1,2-difluorobenzene and 3-(3-fluorophenyl)propanoyl chloride in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension at 0°C over 30 minutes.

-

Expert Insight: The acyl chloride is the electrophile. The Lewis acid coordinates to the carbonyl oxygen, dramatically increasing its electrophilicity and generating an acylium ion intermediate, which is then attacked by the electron-rich difluorobenzene ring. The reaction is directed to the para-position relative to one of the fluorine atoms due to ortho,para-directing effects, yielding the desired 3',4'-isomer.

-

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

-

Expert Insight: This step is highly exothermic and must be performed with caution in a well-ventilated fume hood. The acid hydrolyzes the aluminum complexes and neutralizes any remaining catalyst.

-

-

Extraction and Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with DCM. The combined organic layers are washed sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: The crude solid is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.

Structural Elucidation and Quality Control

A self-validating protocol for confirming the identity, structure, and purity of the synthesized compound is non-negotiable in a professional setting. The following workflow ensures the material meets the standards required for drug discovery research.

Caption: Analytical workflow for quality control and certification.

Spectroscopic Analysis Protocol

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will confirm the presence of aromatic and aliphatic protons, with characteristic splitting patterns and integrations. The two methylene groups (-CH₂-CH₂-) will appear as triplets.

-

¹³C NMR: Will show the correct number of carbon signals, including the downfield shift for the carbonyl carbon.

-

¹⁹F NMR: This is crucial for fluorinated compounds. It will confirm the presence and chemical environment of the three fluorine atoms, with distinct signals for the 3',4'-difluoro and the 3-fluoro systems.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Protocol: Electrospray ionization (ESI) is typically used. The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused.

-

Rationale: HRMS provides the exact mass of the molecule (e.g., 264.0762 for C₁₅H₁₁F₃O), confirming the elemental composition with high precision and ruling out isobaric impurities.[6]

-

Chromatographic Purity Assessment Protocol

-

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).

-

Rationale: This method separates the target compound from starting materials, by-products, and other impurities. The area percentage of the main peak in the chromatogram is used to quantify the purity, which should typically be ≥98% for research applications.

-

Potential Applications in Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for creating more complex drug candidates.

-

Scaffold for Enzyme Inhibitors: The fluorinated ketone moiety is a known pharmacophore for inhibiting serine and cysteine proteases.[4][5] The propiophenone can be elaborated to introduce peptide-like side chains, directing the molecule to specific enzymes implicated in cancer or viral diseases.

-

Intermediate for Heterocyclic Synthesis: Ketones are classic precursors for synthesizing a vast array of heterocyclic compounds (e.g., pyridines, pyrimidines, indoles) that form the core of many approved drugs.[7] The fluorine atoms can serve to block metabolic hotspots or enhance binding interactions in the final drug molecule.

-

Probes for Target Discovery: The compound can be used as a starting point to develop chemical probes. For example, further modification could incorporate a reporter tag or a photoreactive group to identify novel protein targets in cell lysates.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~264 g/mol , this molecule fits within the criteria for a fragment. Its binding to a protein target could be identified via techniques like X-ray crystallography or NMR, providing a validated starting point for growing a more potent lead compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, prudent laboratory practices should be followed based on the properties of related propiophenones and fluorinated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. The compound class can cause skin, eye, and respiratory irritation.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C is recommended.[8]

-

Fire Safety: Propiophenones are generally combustible.[9] Use appropriate extinguishing media such as dry chemical, CO₂, or foam in case of a fire.

References

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Shimada, H., et al. (2014). Synthesis of 3',4'-difluoro-3'-deoxyribonucleosides and its evaluation of the biological activities: discovery of a novel type of anti-HCV agent 3',4'-difluorocordycepin. Bioorganic & Medicinal Chemistry. Available at: [Link]

- Process for the preparation of 3- (4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Google Patents.

-

This compound. PubChem. Available at: [Link]

-

Incapacela, M., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

-

Difluoro-3-(4-fluorophenyl)propiophenone. PubChem. Available at: [Link]

-

2',4'-Difluoro-3-(4-fluorophenyl)propiophenone. PubChem. Available at: [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. Available at: [Link]

-

Chemical Properties of 6-Nitroveratraldehyde. Cheméo. Available at: [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

- Propiophenone derivatives and process for preparing the same. Google Patents.

-

PROPIOPHENONE. SDI. Available at: [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. Available at: [Link]

- Use of fluorinated ketones in fire extinguishing compositions. Google Patents.

-

Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central. Available at: [Link]

-

Yadav, S., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

3,3-dimethylcyclohexan-1-ol. LookChem. Available at: [Link]

-

3,4-difluoro-1H-pyrrole. PubChem. Available at: [Link]

- Synthesizing method of propiophenone compound. Google Patents.

Sources

- 1. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C15H11F3O | CID 24726160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemscene.com [chemscene.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Spectroscopic Data of 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Difluoro-3-(3-fluorophenyl)propiophenone is a halogenated aromatic ketone with potential applications in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and physical properties. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. As direct experimental spectra for this specific molecule are not widely available, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust and predictive analysis. This approach not only serves as a valuable reference for the characterization of this compound but also as an educational tool for scientists working with complex fluorinated aromatic systems.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 1-(3,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one, contains several key features that will be reflected in its spectra: a propiophenone backbone, a 3,4-difluorinated phenyl ring, and a 3-fluorinated phenyl ring. The presence of multiple fluorine atoms introduces complex spin-spin coupling patterns in the NMR spectra, which are invaluable for structural elucidation.

Predicted Spectroscopic Data Summary

| Spectroscopic Technique | Key Predicted Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm with complex splitting due to H-H and H-F couplings. Methylene protons adjacent to the carbonyl and the phenyl ring appearing as triplets around 3.0-3.5 ppm. |

| ¹³C NMR | Carbonyl carbon signal around 195-205 ppm. Aromatic carbons exhibiting signals between 110-165 ppm, with characteristic splitting patterns due to C-F coupling. Methylene carbons appearing in the 30-45 ppm range. |

| ¹⁹F NMR | Three distinct signals for the fluorine atoms on the two aromatic rings, with chemical shifts and coupling constants characteristic of their positions relative to other substituents. |

| IR Spectroscopy | Strong carbonyl (C=O) stretching absorption around 1690 cm⁻¹. C-F stretching bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₅H₁₁F₃O. Characteristic fragmentation patterns involving cleavage of the propanone chain and loss of fluorinated moieties. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a complete picture of the molecular framework.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] The choice of solvent is critical as residual solvent peaks can interfere with the analyte's signals.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

The chemical shift range for organofluorine compounds is wide, typically from -50 to -220 ppm relative to CFCl₃.[4]

-

Number of scans: 128-512.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Diagram of the NMR Experimental Workflow

Caption: A generalized workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by signals in the aromatic and aliphatic regions.

-

Aromatic Region (δ 7.0-8.0 ppm): The seven aromatic protons will exhibit complex splitting patterns due to both proton-proton (ortho, meta, para) and proton-fluorine couplings.[5]

-

The protons on the 3,4-difluorophenyl ring will be influenced by two fluorine atoms, leading to doublets of doublets or more complex multiplets.

-

The protons on the 3-fluorophenyl ring will also show intricate splitting due to the single fluorine substituent. The electron-withdrawing nature of the carbonyl group will deshield the protons on the 3,4-difluorophenyl ring, shifting them further downfield compared to the protons on the 3-fluorophenyl ring.[6]

-

-

Aliphatic Region (δ 3.0-3.5 ppm): The two methylene groups of the propiophenone chain (-CH₂-CH₂-) will appear as two distinct triplets, assuming free rotation. The methylene group adjacent to the carbonyl (α-CH₂) will be more deshielded and appear further downfield than the methylene group adjacent to the phenyl ring (β-CH₂).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (δ ~196 ppm): A single resonance for the ketone carbonyl carbon is expected in the downfield region.

-

Aromatic Carbons (δ 110-165 ppm): The twelve aromatic carbons will give rise to a series of signals. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), appearing as doublets. Carbons two or three bonds away from a fluorine atom will exhibit smaller couplings (²JCF and ³JCF), resulting in triplets or doublets of doublets.[7][8] Aromatic carbons generally resonate above 100 ppm.[7]

-

Aliphatic Carbons (δ ~30-45 ppm): Two signals are expected for the two methylene carbons of the ethyl chain.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds.

-

Three distinct signals are expected, one for each fluorine atom in a unique chemical environment. The chemical shifts will be influenced by their position on the aromatic rings.[9][10][11]

-

The two fluorine atoms on the 3,4-difluorophenyl ring will likely show ortho coupling to each other.

-

All three fluorine atoms will exhibit coupling to nearby protons, which can be confirmed by proton-coupled ¹⁹F NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for obtaining IR spectra of solid or liquid samples with minimal preparation.[12][13]

-

Instrument Setup: Ensure the ATR crystal (commonly diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram of the ATR-FTIR Experimental Setup

Caption: A simplified schematic of an ATR-FTIR spectrometer.[14][15]

Predicted IR Spectrum

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.[16]

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methylene groups.

-

~1690 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the aromatic ketone. Conjugation with the aromatic ring lowers the frequency from that of a saturated ketone.[17][18]

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.[16]

-

~1300-1100 cm⁻¹: Strong C-F stretching absorptions.

-

Below 900 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the aromatic rings.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization (EI)-MS

EI is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[19]

-

Sample Introduction: The sample is introduced into the ion source, typically after being vaporized. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph.[20]

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[20][21]

-

Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, charged fragments.[22]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Diagram of the EI-MS Fragmentation Process

Caption: The process of electron ionization and fragmentation in mass spectrometry.

Predicted Mass Spectrum

The EI mass spectrum of this compound is expected to exhibit:

-

Molecular Ion (M⁺•): A peak at an m/z value corresponding to the exact molecular weight of C₁₅H₁₁F₃O. The presence of this peak confirms the molecular formula.

-

Key Fragmentation Pathways:

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent methylene group is a common fragmentation pathway for ketones.[23][24] This would lead to the formation of a stable 3,4-difluorobenzoyl cation. Another possible α-cleavage would result in a 3-fluorobenzyl cation.

-

McLafferty Rearrangement: If a γ-hydrogen is present, a McLafferty rearrangement can occur.[23][24] In this molecule, this rearrangement is possible and would involve the transfer of a hydrogen from the β-carbon to the carbonyl oxygen, followed by cleavage of the α-β bond.

-

Loss of Fluorine: Fragmentation involving the loss of fluorine atoms or HF is also possible.

-

Aromatic Fragments: Peaks corresponding to the fluorinated phenyl and benzoyl cations are expected to be prominent.[25][26]

-

Synthesis of this compound

A plausible synthetic route to this compound would involve a Friedel-Crafts acylation or a Suzuki coupling reaction.

Proposed Synthesis via Friedel-Crafts Acylation

This approach involves the reaction of 1,2-difluorobenzene with 3-(3-fluorophenyl)propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[13][27][28][29][30]

Reaction Scheme:

1,2-Difluorobenzene + 3-(3-Fluorophenyl)propanoyl Chloride --(AlCl₃)--> this compound

Proposed Synthesis via Suzuki Coupling

An alternative route could be the Suzuki coupling of a boronic acid derivative with an appropriate halide.[31][32][33][34][35] For example, the coupling of (3,4-difluorophenyl)(oxo)propylboronic acid with 1-bromo-3-fluorobenzene, or a similar variation, catalyzed by a palladium complex.

Diagram of the Synthetic Workflow (Friedel-Crafts Acylation)

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. chem.washington.edu [chem.washington.edu]

- 3. bkinstruments.co.kr [bkinstruments.co.kr]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 21. Electron ionization - Wikipedia [en.wikipedia.org]

- 22. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 23. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 24. m.youtube.com [m.youtube.com]

- 25. GCMS Section 6.11.3 [people.whitman.edu]

- 26. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Friedel-Crafts Acylation [organic-chemistry.org]

- 28. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 29. youtube.com [youtube.com]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Suzuki Coupling [organic-chemistry.org]

- 32. mdpi.com [mdpi.com]

- 33. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 34. scholarship.claremont.edu [scholarship.claremont.edu]

- 35. youtube.com [youtube.com]

The Strategic Incorporation of Fluorine in Propiophenone Scaffolds: A Guide to Unlocking Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing their physicochemical and biological properties. This technical guide delves into the burgeoning field of fluorinated propiophenone derivatives, exploring their potential as a versatile scaffold for the development of novel therapeutic agents. We will navigate the landscape of their diverse biological activities, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document provides not only a comprehensive overview of the current understanding but also detailed, field-proven experimental protocols to empower researchers in their quest to design, synthesize, and validate the next generation of fluorinated pharmaceuticals. The causality behind experimental choices is elucidated, ensuring a deep understanding of the principles that underpin the presented methodologies.

The Fluorine Advantage in Drug Discovery

The strategic incorporation of fluorine into a drug candidate can dramatically alter its metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] Unlike other halogens, fluorine is the most electronegative element, yet it is similar in size to a hydrogen atom. This unique combination of properties allows it to serve as a "super hydrogen," subtly modulating electronic properties without significant steric hindrance.[4] In the context of propiophenone derivatives, fluorination can enhance interactions with biological targets, block metabolic pathways, and improve membrane permeability, thereby amplifying their therapeutic potential.[2] The presence of fluorine can also be leveraged for analytical purposes, such as in 19F NMR studies to probe drug-target interactions.[5]

Synthesis of Fluorinated Propiophenone Derivatives

The synthesis of fluorinated propiophenone derivatives can be approached through several established methodologies. A common strategy involves the Friedel-Crafts acylation of a fluorinated aromatic compound with propionyl chloride or propionic anhydride.[6] Alternatively, fluorination can be achieved as a late-stage modification of a pre-existing propiophenone scaffold using electrophilic fluorinating agents.[7] The choice of synthetic route will depend on the desired position of the fluorine substituent and the overall complexity of the target molecule.

Below is a generalized workflow for the synthesis of a fluorinated propiophenone derivative, which can be adapted based on the specific target molecule.

Caption: A generalized workflow for the synthesis of fluorinated propiophenone derivatives.

Anticancer Activity of Fluorinated Propiophenones

A growing body of evidence suggests that fluorinated compounds, including derivatives of chalcones and other related structures, possess significant anticancer properties.[8][9][10][11] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[12][13] The cytotoxic action of some fluorinated compounds is associated with the induction of apoptosis through mitochondrial membrane dissipation and the production of reactive oxygen species (ROS) in tumor cells.[14]

Proposed Mechanisms of Anticancer Action

While the precise mechanisms for fluorinated propiophenones are still under investigation, insights can be drawn from structurally similar compounds. Potential mechanisms include:

-

Enzyme Inhibition: Fluorinated compounds can act as potent inhibitors of key enzymes involved in cancer cell survival and proliferation, such as protein tyrosine kinases.[13][15][16]

-

Disruption of Microtubule Dynamics: Similar to some fluorinated taxoids, these derivatives may interfere with the polymerization or depolymerization of microtubules, leading to cell cycle arrest and apoptosis.[5]

-

Induction of Oxidative Stress: The presence of the fluorinated propiophenone scaffold may lead to an increase in intracellular ROS levels, overwhelming the antioxidant capacity of cancer cells and triggering apoptotic pathways.[14]

Caption: Proposed mechanisms of anti-inflammatory activity for fluorinated propiophenone derivatives.

Experimental Protocol: Enzyme Inhibition Assay (e.g., Cyclooxygenase Inhibition)

Enzyme inhibition assays are fundamental in drug discovery for identifying and characterizing molecules that modulate the activity of a specific enzyme target. [17][18][19] Principle: The activity of the target enzyme is measured in the presence and absence of the test compound. A reduction in enzyme activity indicates inhibition.

Step-by-Step Protocol (General):

-

Reagents and Buffers: Prepare the necessary reagents, including the purified enzyme (e.g., COX-2), the substrate (e.g., arachidonic acid), and a suitable reaction buffer.

-

Compound Preparation: Prepare serial dilutions of the fluorinated propiophenone derivatives.

-

Assay Setup: In a suitable format (e.g., 96-well plate), combine the enzyme, buffer, and the test compound or vehicle control.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a specific time at an optimal temperature.

-

Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Quantitative Data Summary

The following table provides a hypothetical summary of biological activity data for a series of fluorinated propiophenone derivatives.

| Compound ID | Substitution Pattern | Anticancer (MCF-7) IC50 (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | Anti-inflammatory (COX-2) IC50 (µM) |

| FP-1 | 4-fluoro | 12.5 | 32 | 8.2 |

| FP-2 | 2,4-difluoro | 8.7 | 16 | 5.1 |

| FP-3 | 4-trifluoromethyl | 5.2 | 8 | 2.5 |

| Control | Unsubstituted | >100 | >128 | >50 |

Conclusion and Future Directions

Fluorinated propiophenone derivatives represent a promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The strategic placement of fluorine atoms on the propiophenone scaffold can significantly enhance their therapeutic efficacy. Future research should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of lead compounds. The detailed experimental protocols provided in this guide serve as a robust foundation for researchers to explore the full potential of this exciting class of molecules in the quest for novel and effective therapeutics.

References

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate. (1994). PubMed. Retrieved from [Link]

-

Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. (2015). PubMed. Retrieved from [Link]

-

Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (2023). National Institutes of Health. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing. (2023). National Institutes of Health. Retrieved from [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (n.d.). BellBrook Labs. Retrieved from [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2008). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. (2000). PubMed. Retrieved from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

-

The antimicrobial action of fluoride and its role in caries inhibition. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). PubMed. Retrieved from [Link]

-

Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. (2011). National Institutes of Health. Retrieved from [Link]

-

Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. (n.d.). Science Alert. Retrieved from [Link]

-

Mechanism of Action Assays for Enzymes. (2012). National Institutes of Health. Retrieved from [Link]

- Production of propiophenone. (1979). Google Patents.

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMerieux. Retrieved from [Link]

-

Fluoro-containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. (2022). ResearchGate. Retrieved from [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI. Retrieved from [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Propionic acid activates anti-inflammatory processes and induces adult phenotype changes in Schwann cells. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and biological activity of flavanone derivatives. (2010). ResearchGate. Retrieved from [Link]

-

The antimicrobial action of fluoride and its role in caries inhibition. (1990). PubMed. Retrieved from [Link]

-

Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (2024). MDPI. Retrieved from [Link]

-

Synthetic Strategies to Access Fluorinated Azoles. (2024). National Institutes of Health. Retrieved from [Link]

-

Synthesis and biological activity of flavanone derivatives. (2010). PubMed. Retrieved from [Link]

-

Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools. (2023). MDPI. Retrieved from [Link]

-

Evaluation of Cytotoxicity, Acute Toxicity, Genotoxicity, Mutagenic and Antimutagenic Potential of Elaeocarpus Serratus L. Fruit Extract. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). ResearchGate. Retrieved from [Link]

-

Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion. (2022). MDPI. Retrieved from [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. Retrieved from [Link]

-

Natural and Synthetic Furanones with Anticancer Activity. (2016). PubMed. Retrieved from [Link]

-

Enzyme Inhibition Studies. (n.d.). BioIVT. Retrieved from [Link]

-

Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (2025). ResearchGate. Retrieved from [Link]

-

A New Approach to Synthesize of 4-Phenacylideneflavene Derivatives and to Evaluate Their Cytotoxic Effects on HepG2 Cell Line. (2014). National Institutes of Health. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2011). Springer. Retrieved from [Link]

-

Fluorination methods in drug discovery. (2016). Royal Society of Chemistry. Retrieved from [Link]

-

functional in vitro assays for drug discovery. (2023). YouTube. Retrieved from [Link]

-

The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. (2007). PubMed. Retrieved from [Link]

-

Fluorine substituent effects (on bioactivity). (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4172097A - Production of propiophenone - Google Patents [patents.google.com]

- 7. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 8. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological activity of flavanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. bioivt.com [bioivt.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone

A Senior Application Scientist's Perspective on Navigating the Path from a Novel Chemical Entity to a Validated Therapeutic Target

Executive Summary

Introduction: The Rationale for Investigating 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone

Propiophenone and its derivatives have demonstrated a remarkable diversity of biological effects, including anti-arrhythmic, antidiabetic, local anesthetic, and antimicrobial properties.[3] Notably, the well-established antidepressant, bupropion (Wellbutrin®), is a propiophenone derivative that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4][5][6][7] This precedent strongly suggests that the central nervous system (CNS) is a high-priority area for investigating the therapeutic potential of novel propiophenones.[8] Furthermore, various propiophenone derivatives have been explored for their anticonvulsant, anti-inflammatory, and antitumor activities.[9][10][11][12][13]

Given the dearth of direct biological data for this specific molecule, a logical and systematic approach to target deconvolution is paramount. This guide outlines such a strategy, designed to efficiently navigate the complexities of preclinical drug discovery.

A Multi-Stage Approach to Target Identification and Validation

We propose a three-stage workflow for the comprehensive characterization of this compound, as illustrated below.

Caption: A three-stage workflow for target identification and validation.

Stage 1: In Silico & Computational Analysis - Building a Predictive Foundation

The initial phase of our investigation will leverage computational tools to predict potential biological targets and assess the drug-like properties of this compound. This in silico approach is a cost-effective and rapid method to generate initial hypotheses and guide subsequent experimental work.[14][15][16][17]

Predicting Potential Biological Targets

A variety of computational methods can be employed to predict drug-target interactions.[3][10][18] These methods can be broadly categorized as ligand-based and structure-based approaches. Given the absence of a known target, ligand-based methods that rely on the principle of chemical similarity are particularly useful.

Recommended Tools and Databases:

| Tool/Database | Approach | Rationale |

| SwissTargetPrediction | Ligand-based (2D/3D similarity) | Predicts the most probable protein targets of a small molecule based on the principle that similar molecules bind to similar proteins.[19] |

| ChEMBL | Database | A large, open-access database of bioactive molecules with drug-like properties, which can be searched for structurally similar compounds with known targets. |

| PubChem | Database | Provides information on the biological activities of small molecules, which can be mined for analogs of the compound of interest. |

| AlphaFold | Structure-based | While primarily for protein structure prediction, it can be used to model the interaction of our compound with predicted targets, offering insights into binding modes.[20] |

Experimental Protocol: Target Prediction using SwissTargetPrediction

-

Obtain the SMILES string for this compound.

-

Navigate to the SwissTargetPrediction web server. [19]

-

Input the SMILES string into the query field.

-

Select "Homo sapiens" as the target organism.

-

Execute the prediction.

-

Analyze the results, paying close attention to the targets with the highest probability scores. The output will provide a list of potential targets, categorized by protein class.

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is crucial for de-risking its development.[9][15][17][21][22]

Key ADMET Parameters to Predict:

| Parameter | Importance | Recommended Tools |

| Blood-Brain Barrier (BBB) Penetration | Essential for CNS-acting drugs. | pkCSM, SwissADME |

| CYP450 Inhibition/Metabolism | Predicts potential for drug-drug interactions and metabolic stability. | pkCSM, SwissADME |

| Ames Mutagenicity | A key indicator of potential carcinogenicity. | pkCSM |

| hERG Inhibition | Predicts the risk of cardiac arrhythmias. | pkCSM |

| Oral Bioavailability | A critical parameter for orally administered drugs. | SwissADME |

Experimental Protocol: ADMET Prediction using pkCSM

-

Obtain the SMILES string for the compound.

-

Access the pkCSM web server.

-

Input the SMILES string.

-

Run the prediction.

-

Compile the results into a comprehensive ADMET profile, as shown in the example table below.

Predicted ADMET Profile (Hypothetical Data):

| Property | Predicted Value | Interpretation |

| BBB Permeability (logBB) | > 0.3 | Likely to cross the blood-brain barrier. |

| CYP2D6 Substrate | No | Low potential for metabolism by this key enzyme. |

| Ames Toxicity | Negative | Unlikely to be mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

Stage 2: In Vitro Screening & Target Engagement - From Prediction to Biological Activity

The hypotheses generated from the in silico analysis will be tested in the next stage using a combination of phenotypic and target-based in vitro assays.

Phenotypic Screening

Phenotypic screening involves testing a compound in a cell-based or organismal model that recapitulates some aspect of a disease, without a preconceived notion of the target.[7][23][24] This approach is particularly powerful for identifying compounds with novel mechanisms of action.

Caption: A simplified workflow for phenotypic screening.

Recommended Phenotypic Assays based on Propiophenone Analogs:

-

Neuronal Cell Viability/Outgrowth Assays: Using cell lines like SH-SY5Y or primary neurons to assess neuroprotective or neurotoxic effects.

-

Inflammation Assays: Measuring the production of inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cancer Cell Line Proliferation Assays: Screening against a panel of cancer cell lines (e.g., NCI-60) to identify potential anti-tumor activity.

Experimental Protocol: Anti-inflammatory Phenotypic Screen

-

Culture RAW 264.7 macrophages in appropriate media.

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with a dilution series of this compound for 1 hour.

-

Stimulate cells with LPS (1 µg/mL) for 24 hours.

-

Collect the supernatant and measure TNF-α levels using an ELISA kit.

-

Determine the IC50 of the compound for TNF-α inhibition.

Target-Based Screening

Based on the in silico predictions and the known pharmacology of propiophenones, a focused target-based screening campaign is warranted. This involves testing the compound's activity against specific, isolated proteins.

High-Priority Target Classes:

-

Monoamine Transporters (DAT, NET, SERT): Given the structural similarity to bupropion.

-

Voltage-gated Sodium and Calcium Channels: Based on the anticonvulsant activity of some related compounds.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: In line with potential anti-inflammatory effects.

Experimental Protocol: Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[25][26][27][28][29] A common format is a competitive binding assay using a radiolabeled ligand.

-

Prepare cell membranes expressing the target receptor (e.g., DAT).

-

In a 96-well filter plate, add the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]-WIN 35,428 for DAT), and varying concentrations of the test compound.

-

Incubate to allow binding to reach equilibrium.

-

Wash the plate to remove unbound radioligand.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the Ki (inhibitory constant) of the test compound.

Experimental Protocol: Enzyme Inhibition Assay

Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme.[6][30][31][32][33]

-

In a 96-well plate, add the target enzyme (e.g., COX-2), a buffer, and varying concentrations of the test compound.

-

Incubate to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the enzyme's substrate (e.g., arachidonic acid for COX-2).

-

Measure the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorescence).

-

Calculate the IC50 of the compound.

Stage 3: In Vivo Validation & Preclinical Assessment - From In Vitro Activity to Therapeutic Potential

Promising in vitro hits must be validated in vivo to assess their efficacy and safety in a whole organism.[34][35][36][37][38][39]

Animal Models of Disease

The choice of animal model will be dictated by the most promising in vitro results.

Potential In Vivo Models:

| Therapeutic Area | Animal Model | Rationale and Key Endpoints |

| Depression | Forced Swim Test (FST) in mice | Measures behavioral despair. A decrease in immobility time is indicative of antidepressant-like activity. |

| Epilepsy | Maximal Electroshock (MES) or Pentylenetetrazole (PTZ) induced seizures in mice | Assesses anticonvulsant activity by measuring the ability to prevent or delay seizure onset.[13][40][41] |

| Inflammation | Carrageenan-induced paw edema in rats | Measures acute inflammation. A reduction in paw swelling indicates anti-inflammatory effects.[11] |

Experimental Protocol: Forced Swim Test (FST)

-

Administer the test compound or vehicle to mice via an appropriate route (e.g., intraperitoneal injection).

-

After a set pre-treatment time, place each mouse in a cylinder of water from which it cannot escape.

-

Record the session for 6 minutes.

-

Score the last 4 minutes for time spent immobile.

-

Compare the immobility time between the treated and vehicle groups.

Early Toxicity Assessment

The zebrafish model is an excellent platform for rapid, high-throughput toxicity screening.[2][42][43][44][45] It allows for the assessment of acute toxicity, cardiotoxicity, and neurotoxicity in a vertebrate system.

Experimental Protocol: Zebrafish Toxicity Screen

-

Expose zebrafish larvae at 3 days post-fertilization to a range of concentrations of the test compound in a 96-well plate.

-

Incubate for 24-48 hours.

-

Assess for lethality and morphological abnormalities under a microscope.

-

Measure heart rate and look for arrhythmias.

-

Evaluate locomotor activity using an automated tracking system.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the elucidation of the therapeutic targets of the novel compound, this compound. By integrating computational prediction with systematic in vitro and in vivo screening, researchers can efficiently navigate the early stages of drug discovery. The proposed workflow is designed to be a self-validating system, where the findings from each stage inform and refine the next. The ultimate goal is to de-risk the progression of this promising molecule and to uncover its full therapeutic potential for the benefit of patients. The successful identification of a validated target will pave the way for lead optimization, further preclinical development, and ultimately, clinical trials.

References

- Finding the target after screening the phenotype. PubMed.

- Target Identification and Validation (Small Molecules). University College London.

- LM-DTI: a tool of predicting drug-target interactions using the node2vec and network p

- A review of machine learning-based methods for predicting drug–target interactions. PMC.

- Ultimate Guide – The best AI drug target prediction tools of 2025. AI for Life Sciences.

- In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. Journal of Applied Pharmaceutical Science.

- ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Audrey Yun Li.

- Drug–Target Interaction Prediction Based on an Interactive Inference Network. PMC.

- AlphaFold 3 predicts the structure and interactions of all of life's molecules. Google Blog.

- A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. PMC.

- Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PMC.

- In silico ADMET prediction: recent advances, current challenges and future trends. PubMed.

- Receptor Binding Assays for HTS and Drug Discovery. NCBI.

- A standard operating procedure for an enzym

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.

- Use of Zebrafish in Drug Discovery Toxicology. PMC.

- Bupropion. Wikipedia.

- In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed.

- A Review of Computational Methods for Predicting Drug Targets. PubMed.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Bupropion | C13H18ClNO | CID 444. PubChem.

- SwissTargetPrediction.

- Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid.

- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmacy.

- Receptor Binding Assays. MilliporeSigma.

- In Silico ADMET prediction. ZeptoWard.

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Journal of Drug Delivery and Therapeutics.

- About Ligand Binding Assays. Gifford Bioscience.

- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.

- The Screening models for antiepileptic drugs: A Review.

- Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen.

- Flight for fish in drug discovery: a review of zebrafish-based screening of molecules. The Royal Society.

- In Silico methods for ADMET prediction of new molecules. Slideshare.

- Bupropion: A review of its mechanism of antidepressant activity. Mayo Clinic.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PubMed.

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.

- Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery.

- Cell based assays for drug discovery. Miltenyi Biotec.

- The Screening models for antiepileptic drugs: A Review.

- Zebrafish as screening model for detecting toxicity and drugs efficacy. OAE Publishing Inc..

- A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell.

- Zebrafish: A Preclinical Model for Drug Screening. Animalab.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- The Use of Cell-Based Assays for Transl

- Animal models used in the screening of antiepileptic drugs. PubMed.

- 5.4: Enzyme Inhibition. Chemistry LibreTexts.

- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.

- Cell Based Assays Development.

- Enzyme inhibitor. Wikipedia.

- Receptor-Ligand Binding Assays. Labome.

Sources

- 1. Ultimate Guide â The best AI drug target prediction tools of 2026 [dip-ai.com]

- 2. Zebrafish Toxicity Screening: 3 Fast Strategies to De-Risk Drug Discovery | ZeClinics [zeclinics.com]

- 3. Frontiers | LM-DTI: a tool of predicting drug-target interactions using the node2vec and network path score methods [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Assay of Trypsin Inhibition [protocols.io]

- 7. Target-Identification-Phenotypic-Screening - Discovery On Target [discoveryontarget.com]

- 8. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]

- 9. japsonline.com [japsonline.com]

- 10. Drug–Target Interaction Prediction Based on an Interactive Inference Network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

- 13. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 18. A review of machine learning-based methods for predicting drug–target interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SwissTargetPrediction [swisstargetprediction.ch]

- 20. Google DeepMind and Isomorphic Labs introduce AlphaFold 3 AI model [blog.google]

- 21. audreyli.com [audreyli.com]

- 22. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]

- 23. Finding the target after screening the phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 27. giffordbioscience.com [giffordbioscience.com]

- 28. molbiolcell.org [molbiolcell.org]

- 29. Receptor-Ligand Binding Assays [labome.com]

- 30. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 34. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. ijpras.com [ijpras.com]

- 36. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 37. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]

- 38. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. scielo.br [scielo.br]

- 40. researchgate.net [researchgate.net]

- 41. jddtonline.info [jddtonline.info]

- 42. Use of Zebrafish in Drug Discovery Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 43. royalsocietypublishing.org [royalsocietypublishing.org]

- 44. oaepublish.com [oaepublish.com]

- 45. animalab.eu [animalab.eu]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Fluorinated Ketone Inhibitors

Foreword: The Power of Fluorine in Mechanistic Inhibition

In the landscape of modern drug discovery, the strategic incorporation of fluorine has emerged as a transformative approach to optimizing the potency, selectivity, and pharmacokinetic profiles of therapeutic agents.[1][2][3] This guide delves into a particularly compelling class of fluorine-containing molecules: fluorinated ketone inhibitors. These compounds have garnered significant attention for their ability to act as potent and often irreversible inhibitors of key enzymatic targets, most notably serine and cysteine proteases.[4][5] As a Senior Application Scientist, my aim is to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of the discovery, synthesis, and characterization of these remarkable inhibitors. We will explore not just the "what" and "how," but more importantly, the "why" behind the experimental choices, grounding our discussion in the principles of mechanistic enzymology and synthetic chemistry.

Chapter 1: The Fluorinated Ketone Pharmacophore: A Privileged Motif for Covalent Inhibition

The Unique Electrochemistry of the α-Fluorinated Carbonyl

The potency of fluorinated ketone inhibitors stems from the profound electronic effects of fluorine substitution on the adjacent carbonyl group.[4] Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, which in turn polarizes the C-C bond and enhances the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by active site residues of target enzymes.[6]

Mechanism of Action: Mimicking the Transition State

Fluorinated ketones are exquisite transition-state analogue inhibitors.[1] The enzymatic hydrolysis of a peptide bond proceeds through a tetrahedral intermediate. The fluorinated ketone, upon nucleophilic attack by an active site residue (e.g., the hydroxyl of serine or the thiol of cysteine), forms a stable tetrahedral hemiketal or hemithioketal, respectively.[6] This stable adduct closely mimics the geometry and charge distribution of the fleeting transition state of the natural substrate, leading to tight binding and potent inhibition.

Covalent Inhibition of Serine and Cysteine Proteases

The primary targets for fluorinated ketone inhibitors are serine and cysteine proteases, two major classes of enzymes implicated in a wide range of physiological and pathological processes.[4][5] The catalytic mechanism of these proteases involves a nucleophilic attack by the active site serine or cysteine on the carbonyl carbon of the substrate's scissile bond. Fluorinated ketones exploit this mechanism by presenting a highly reactive carbonyl that readily forms a covalent bond with the catalytic nucleophile.

Caption: General Mechanism of Serine Protease Inhibition.

Selectivity and Potency: The Role of the Peptidyl Scaffold

While the fluorinated ketone "warhead" is responsible for the covalent modification, the peptidyl portion of the inhibitor dictates its selectivity and potency for a specific protease.[4] By mimicking the natural substrate's amino acid sequence, the inhibitor can be guided to the active site of the target enzyme, ensuring that the covalent reaction occurs with high specificity. This modular design allows for the development of highly selective inhibitors for different proteases by simply altering the peptide sequence.

Chapter 2: Strategic Synthesis of Fluorinated Ketone Inhibitors

Synthetic Avenues to Peptidyl Fluoromethyl Ketones (FMKs)

The synthesis of peptidyl FMKs can be approached through various routes, both in solution and on solid phase. A common strategy involves the preparation of a fluoromethyl ketone-containing amino acid derivative, which is then incorporated into a peptide chain using standard peptide synthesis methodologies.

Caption: Synthetic Workflow for Peptidyl FMKs.

Detailed Protocol: Solid-Phase Synthesis of a Peptidyl FMK

This protocol outlines a general procedure for the solid-phase synthesis of a peptidyl fluoromethyl ketone.

-

Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF).

-